

cibinetide administration route subcutaneous injection

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Compound Focus: Cibinetide

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Introduction to Cibinetide

Cibinetide (also known as **ARA 290** and **helix B surface peptide/HBSP**) is a synthetic **11-amino acid peptide** derived from the structure of the B helix of erythropoietin (EPO) [1] [2]. It was engineered to harness the tissue-protective properties of EPO without its hematopoietic side effects [3]. **Cibinetide** acts as an agonist of the **innate repair receptor (IRR)**, a heterodimer composed of the EPO receptor and CD-131 subunit, which is upregulated under cellular stress conditions [1] [2]. Signaling through this receptor activates potent **anti-inflammatory, anti-apoptotic, and anti-permeability effects**, making it a candidate for treating conditions involving inflammation, edema, and cellular damage [1] [3].

Key Properties and Clinical Rationale

Pharmacological Advantages

Cibinetide retains the tissue-protective signaling of EPO but is **non-erythropoietic**, thereby avoiding the life-threatening thrombotic complications associated with EPO therapy [1] [3]. Its small size and specific design allow it to selectively target the IRR [2].

Subcutaneous Administration Rationale

The subcutaneous (SC) route was selected for clinical development based on its **favorable bioavailability and patient self-administration potential**. This route facilitates chronic dosing regimens required for treating chronic conditions like diabetic macular edema (DME) [1] [2].

Clinical Protocol from Phase 2 Trial

A Phase 2, open-label clinical trial established a foundational protocol for the SC administration of **Cibinetide** in patients with DME [1] [2].

Formulation and Preparation

- **Active Pharmaceutical Ingredient (API): Cibinetide** (synthetic GMP-grade peptide).
- **Dosage Form:** Solution for subcutaneous injection.
- **Dosing:** 4 mg of **cibinetide** dissolved in a sterile, isotonic solution suitable for daily SC injection [1] [2].

Administration Procedure

- **Storage:** The drug product should be stored as per the manufacturer's recommended conditions (typically 2-8°C until use).
- **Injection Site:** Standard subcutaneous sites (e.g., abdomen, thigh) should be used. The site should be rotated with each administration to prevent local irritation.
- **Technique:** Using a sterile syringe and a fine-gauge needle (e.g., 26-30G), the solution is injected into the subcutaneous tissue. Patients should be trained in proper aseptic self-injection techniques [1].
- **Dosing Schedule:** A single daily dose of 4 mg SC for 12 weeks was the regimen used in the clinical trial [1] [2].

Patient Management and Monitoring

- **Training:** Comprehensive training on self-injection, storage, and needle disposal must be provided.
- **Adherence Monitoring:** Use of patient diaries or drug accountability logs is recommended.

- **Safety Monitoring:** In the clinical trial, patients were monitored for adverse events (AEs), serious adverse events (SAEs), and the potential development of anti-**cibinetide** antibodies. No serious adverse events or antibodies were detected, confirming the short-term safety of this regimen [1] [2].

Quantitative Data Summary

The following table summarizes key quantitative data from the Phase 2 clinical trial of **cibinetide** in DME [1] [2].

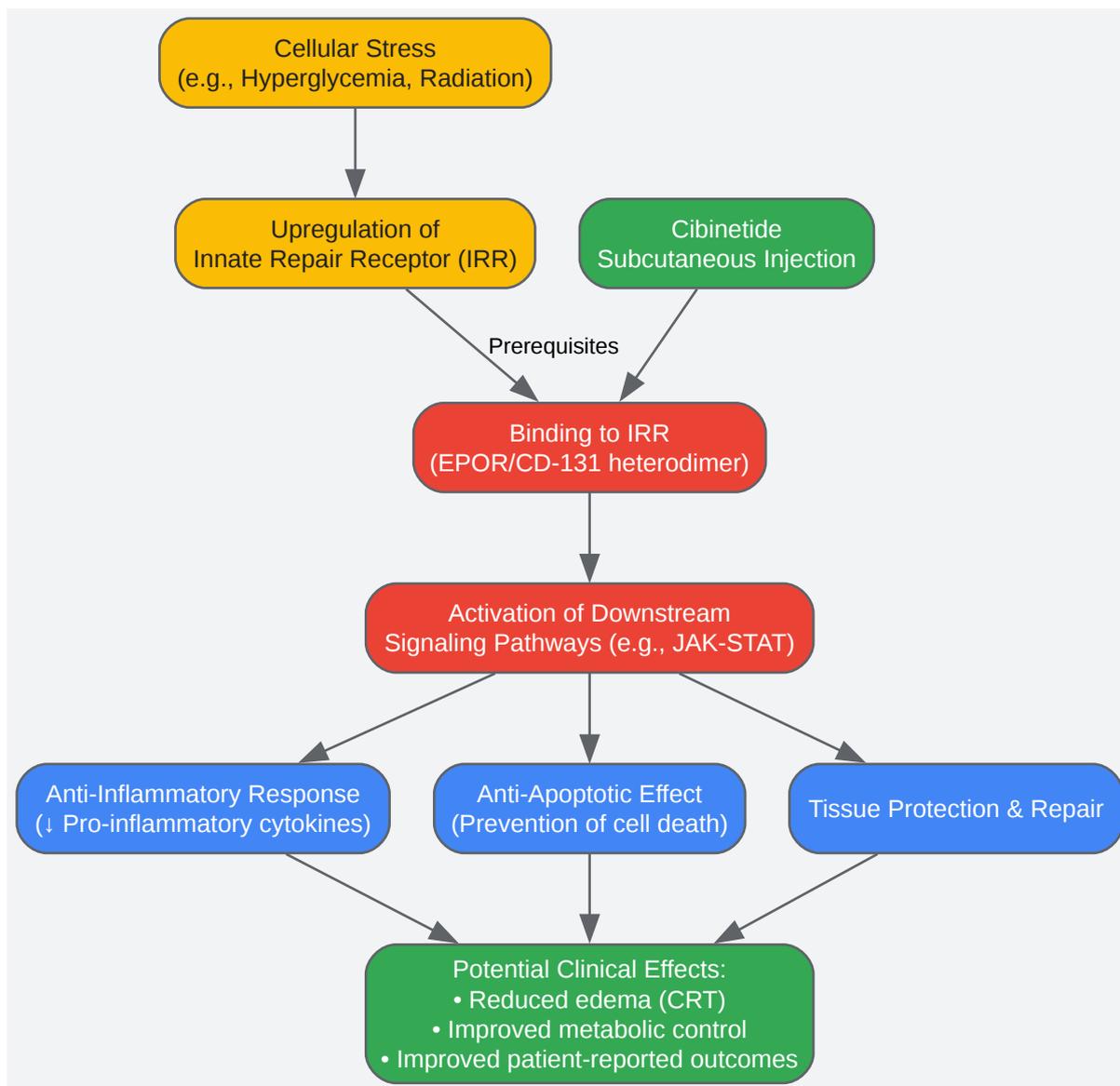
Table 1: Efficacy and Safety Outcomes from a Phase 2 Trial of Cibinetide (4 mg/day SC for 12 weeks)

Outcome Measure	Mean Change from Baseline to Week 12 (\pm Standard Deviation)	Clinical Interpretation
Primary Outcome		
Best Corrected Visual Acuity (BCVA)	-2.9 \pm 5.0 (ETDRS letters)	No significant improvement
Secondary Outcomes		
Central Retinal Thickness (CRT)	10.0 \pm 94.6 microns	No significant improvement in the overall cohort, though some individual participants showed improvement
Central Retinal Sensitivity	-0.53 \pm 1.9 dB	No significant improvement
Tear Production (Schirmer's test)	-0.13 \pm 7.7 mm	No significant improvement
Patient-Reported Outcome		

Outcome Measure	Mean Change from Baseline to Week 12 (\pm Standard Deviation)	Clinical Interpretation
NEI VFQ-25 Composite Score	+2.7 \pm 3.1 points	Meaningful improvement in quality of life related to vision
Safety Outcomes		
Serious Adverse Events (SAEs)	0	The regimen was well-tolerated
Anti-Cibinetide Antibodies	0	No immunogenicity detected

Signaling Pathway and Mechanistic Workflow

Cibinetide exerts its effects by activating the innate repair receptor. The diagram below illustrates this signaling pathway and the subsequent biological effects relevant to its therapeutic application.



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- **Diagram 1: Cibinetide** Mechanism of Action and Therapeutic Workflow. Following cellular stress, the innate repair receptor (IRR) is upregulated. Subcutaneously administered **Cibinetide** binds to the IRR, triggering intracellular signaling that results in anti-inflammatory, anti-apoptotic, and tissue-reparative effects, which underlie its potential clinical benefits [1] [3].

Advanced Formulation Strategies

A significant challenge in the therapeutic use of **cibinetide** is its **extremely short plasma half-life of approximately 2 minutes** [3]. To overcome this, advanced drug delivery systems have been investigated.

Table 2: Advanced Formulation Strategies for Cibinetide

Strategy	Description	Rationale and Outcome	Reference
Virus-Like Particle (VLP) Nanoreactor	Cibinetide was genetically engineered onto the surface of Hepatitis B core (HBc) VLPs, which were then loaded with the antioxidant enzyme superoxide dismutase (SOD).	Creates a biomimetic nanoreactor (SOD@ARA290-HBc) . The VLP protects the peptide from degradation, significantly prolongs its activity in the lung, and allows combined anti-inflammatory and antioxidant therapy. Successfully repressed radiation-induced lung injury in a murine model after intratracheal delivery [3].	[3]

Conclusions and Future Directions

The subcutaneous administration of **4 mg cibinetide daily for 12 weeks** has been established as a **safe and feasible** protocol in human trials, with no serious adverse events or immunogenicity detected [1] [2]. While the primary efficacy endpoints in a DME population were not met on average, significant improvements in patient-reported outcomes and promising effects in subgroups warrant further investigation [1].

Future work should focus on:

- **Formulation Optimization:** Clinical translation of advanced delivery systems, like VLPs, to enhance the pharmacokinetic profile of **cibinetide** is a critical next step [3].
- **Patient Stratification:** Identifying patient subgroups most likely to respond to **cibinetide** therapy (e.g., those with specific inflammatory or metabolic profiles) [1].
- **New Indications:** Exploring its efficacy in other conditions driven by inflammation and tissue injury, leveraging its mechanism of action [3].

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References

1. A Phase 2 Clinical Trial on the Use of Cibinetide for ... [mdpi.com]
2. A Phase 2 Clinical Trial on the Use of Cibinetide for the ... - PMC [pmc.ncbi.nlm.nih.gov]
3. Nanoreactor in Repressing Radiation-Induced Lung Injury [sciencedirect.com]

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